molecular formula C6H7NO B6351752 (1R)-3-Oxocyclopentane-1-carbonitrile CAS No. 180475-44-9

(1R)-3-Oxocyclopentane-1-carbonitrile

Cat. No.: B6351752
CAS No.: 180475-44-9
M. Wt: 109.13 g/mol
InChI Key: RJDDBRGASHENKL-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-3-Oxocyclopentane-1-carbonitrile is an organic compound with a unique structure that includes a cyclopentane ring, a ketone group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-3-Oxocyclopentane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with cyanide sources in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to maintain precise reaction conditions, ensuring consistent quality and efficiency. The use of catalysts and optimized reaction pathways can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: (1R)-3-Oxocyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

(1R)-3-Oxocyclopentane-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of (1R)-3-Oxocyclopentane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions that modify biological molecules. The ketone group can undergo keto-enol tautomerism, influencing its reactivity and interactions with enzymes and other proteins.

Comparison with Similar Compounds

    Cyclopentanone: Lacks the nitrile group but shares the cyclopentane ring and ketone group.

    Cyclopentane-1-carbonitrile: Lacks the ketone group but contains the nitrile group and cyclopentane ring.

    3-Oxocyclohexane-1-carbonitrile: Similar structure but with a six-membered ring instead of a five-membered ring.

Uniqueness: (1R)-3-Oxocyclopentane-1-carbonitrile is unique due to the presence of both the ketone and nitrile groups on a cyclopentane ring

Properties

IUPAC Name

(1R)-3-oxocyclopentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-4-5-1-2-6(8)3-5/h5H,1-3H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDDBRGASHENKL-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C[C@@H]1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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